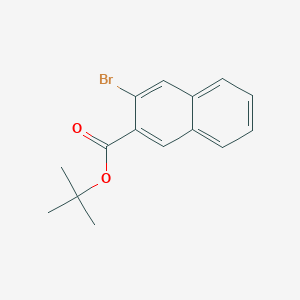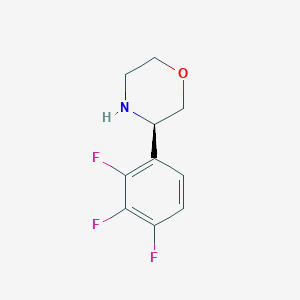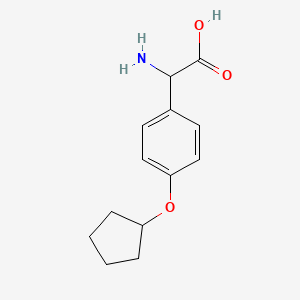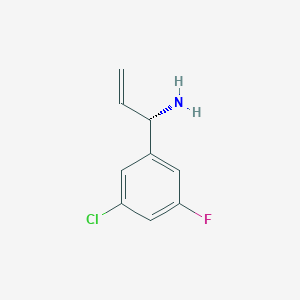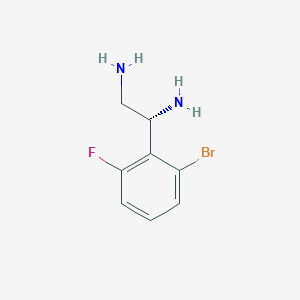
(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 6 positions, respectively.
Ethane-1,2-diamine Attachment: The brominated and fluorinated phenyl ring is then reacted with ethane-1,2-diamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the phenyl ring or the ethane-1,2-diamine moiety.
Substitution: The bromine and fluorine substituents on the phenyl ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
- (1R)-1-(2-Chloro-6-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(2-Bromo-6-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(2-Bromo-6-methylphenyl)ethane-1,2-diamine
Comparison:
- Uniqueness: The presence of both bromine and fluorine substituents on the phenyl ring makes (1R)-1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine unique compared to its analogs. This combination of substituents can influence its reactivity and biological activity.
- Reactivity: The bromine and fluorine atoms can participate in different types of chemical reactions, offering versatility in synthetic applications.
- Biological Activity: The specific arrangement of substituents can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
Molecular Formula |
C8H10BrFN2 |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |
InChI Key |
DNFBZWKYGBWUSR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CN)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



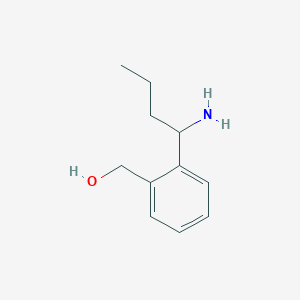


![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)


![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)


